molecular formula C6H8O6 B027817 Glucuronolactone CAS No. 32449-92-6

Glucuronolactone

Cat. No.: B027817
CAS No.: 32449-92-6
M. Wt: 176.12 g/mol
InChI Key: UYUXSRADSPPKRZ-UHFFFAOYSA-N
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Description

Glucurolactone, also known as glucuronolactone, is a naturally occurring compound that belongs to the group of carbohydrates known as lactones. It is commonly found in various dietary sources, including fruits, vegetables, and grains. Glucurolactone is also produced by the human body as a byproduct of glucose metabolism. It plays a crucial role in the body’s natural detoxification process by enhancing the elimination of harmful substances, such as drugs, pollutants, and toxins .

Biochemical Analysis

Biochemical Properties

Glucuronolactone plays a crucial role in the body’s natural detoxification process by enhancing the elimination of harmful substances, such as drugs, pollutants, and toxins . It achieves this by acting as a precursor for the production of glucuronic acid, a substance that binds to toxins and facilitates their elimination through urine and feces . In addition to its detoxification properties, this compound is also known for its energizing effects .

Cellular Effects

This compound is commonly included in energy drinks and dietary supplements due to its ability to improve physical performance, increase alertness, and reduce fatigue . It achieves these effects by stimulating the central nervous system and enhancing the utilization of glucose, the primary source of energy for the body .

Molecular Mechanism

Chemically, this compound is a cyclic ester of D-glucuronic acid, a six-carbon sugar acid derived from glucose . Once ingested, this compound is rapidly absorbed in the small intestine and enters the bloodstream . It is then transported to the liver, where it is metabolized into glucuronic acid through the action of the enzyme this compound reductase .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound and is soluble in water , which makes it suitable for various applications in the food and pharmaceutical industries .

Metabolic Pathways

This compound is metabolized in the liver into glucuronic acid through the action of the enzyme this compound reductase

Transport and Distribution

Once ingested, this compound is rapidly absorbed in the small intestine and enters the bloodstream . It is then transported to the liver, where it is metabolized into glucuronic acid .

Subcellular Localization

Given that it is metabolized in the liver, it is likely that it is localized in the liver cells where it interacts with the enzyme this compound reductase .

Preparation Methods

Synthetic Routes and Reaction Conditions

Glucurolactone can be synthesized from glucose through a catalytic oxidation process. The method involves dissolving glucose in deionized water to obtain a glucose solution, which is then illuminated using an ultraviolet lamp. Hydrogen peroxide is added during the reaction process, and the catalytic oxidation is carried out under stirring conditions at a temperature of 20-60°C for 1-4 hours. The resulting glucose acid solution is filtered, concentrated under reduced pressure, and crystallized to obtain glucurolactone .

Industrial Production Methods

Industrial production of glucurolactone typically involves the use of glucose as a starting material. The process includes steps such as catalytic oxidation, filtration, concentration, and crystallization. This method is advantageous as it shortens the production period, reduces production costs, and minimizes industrial pollution .

Chemical Reactions Analysis

Types of Reactions

Glucurolactone undergoes various chemical reactions, including:

    Oxidation: Glucurolactone can be oxidized to form glucaric acid.

    Reduction: It can be reduced to form glucuronic acid.

    Substitution: Glucurolactone can participate in substitution reactions to form glucuronides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Enzymes like glucuronosyltransferase facilitate the formation of glucuronides.

Major Products

    Glucaric acid: Formed through oxidation.

    Glucuronic acid: Formed through reduction.

    Glucuronides: Formed through substitution reactions.

Scientific Research Applications

Glucurolactone has a wide range of scientific research applications:

    Chemistry: Used as a precursor for the synthesis of various compounds, including glucaric acid and glucuronides.

    Biology: Studied for its role in detoxification processes and its effects on the central nervous system.

    Medicine: Investigated for its potential benefits in enhancing physical performance, reducing fatigue, and improving cognitive function. It is also used in energy drinks and dietary supplements.

    Industry: Utilized in the food and pharmaceutical industries due to its stability and solubility in water .

Comparison with Similar Compounds

Similar Compounds

    Glucaric acid: A product of glucurolactone oxidation, known for its detoxifying properties.

    Glucuronic acid: A product of glucurolactone reduction, involved in detoxification processes.

    Xylitol: A sugar alcohol that shares some metabolic pathways with glucurolactone.

Uniqueness

Glucurolactone is unique due to its dual role in detoxification and energy enhancement. Unlike other similar compounds, it is commonly included in energy drinks and dietary supplements for its ability to improve physical performance, increase alertness, and reduce fatigue .

Properties

IUPAC Name

2-(3,4-dihydroxy-5-oxooxolan-2-yl)-2-hydroxyacetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h1-5,8-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUXSRADSPPKRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(C1C(C(C(=O)O1)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40872006
Record name (3,4-Dihydroxy-5-oxooxolan-2-yl)(hydroxy)acetaldehyde (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40872006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32449-92-6, 14474-04-5
Record name Glucoxy
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=656
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name D-Glucuronic acid, .gamma.-lactone
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Glucurolactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.397
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name L-Gulofuranuronic acid, gamma-lactone
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Glucuronolactone
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Reactant of Route 3
Glucuronolactone
Reactant of Route 4
Glucuronolactone
Reactant of Route 5
Glucuronolactone
Reactant of Route 6
Glucuronolactone

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